molecular formula C10H14O2 B13626958 1-(2-Ethylphenyl)ethane-1,2-diol

1-(2-Ethylphenyl)ethane-1,2-diol

Cat. No.: B13626958
M. Wt: 166.22 g/mol
InChI Key: RXILQNKRSYLMGK-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethylphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(2-ethylphenyl)ethane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)ethane-1,2-diol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-ethanediol: Similar structure but with a phenyl group instead of an ethylphenyl group.

    Ethane-1,2-diol (Ethylene Glycol): A simpler diol with two hydroxyl groups attached to adjacent carbon atoms.

Uniqueness

1-(2-Ethylphenyl)ethane-1,2-diol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-ethylphenyl)ethane-1,2-diol

InChI

InChI=1S/C10H14O2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10-12H,2,7H2,1H3

InChI Key

RXILQNKRSYLMGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CO)O

Origin of Product

United States

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